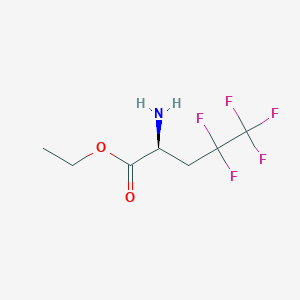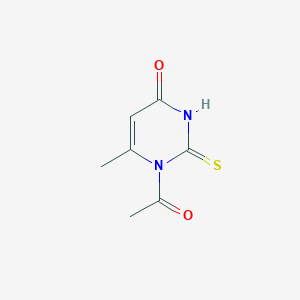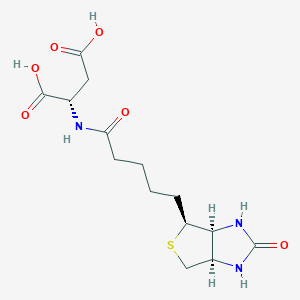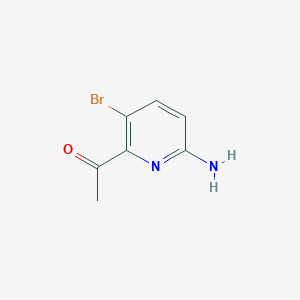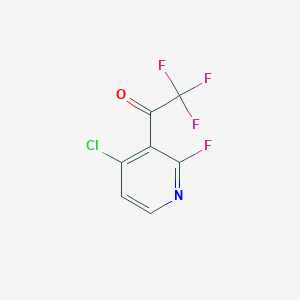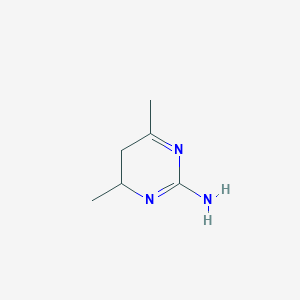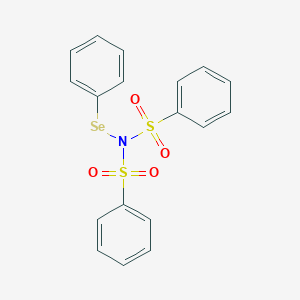
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide is an organoselenium compound characterized by the presence of selenium and sulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of phenylselenol with a suitable sulfonyl chloride in the presence of a base. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Base: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or selenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield selenoxide derivatives, while reduction with sodium borohydride may produce sulfinamide derivatives.
Aplicaciones Científicas De Investigación
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with molecular targets and pathways, which may include:
Molecular Targets: Enzymes, proteins, and other biomolecules that interact with the selenium and sulfonyl groups.
Pathways Involved: Redox pathways, signaling pathways, and other biochemical processes influenced by the compound’s chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(Phenylselanyl)benzenesulfonamide: Lacks the additional sulfonyl group, which may affect its reactivity and applications.
N-(Phenylsulfonyl)benzenesulfonamide: Lacks the selenium atom, which may influence its chemical properties and biological activities.
Propiedades
Fórmula molecular |
C18H15NO4S2Se |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-phenylselanylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO4S2Se/c20-24(21,16-10-4-1-5-11-16)19(26-18-14-8-3-9-15-18)25(22,23)17-12-6-2-7-13-17/h1-15H |
Clave InChI |
UARWCDXCNIRIPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
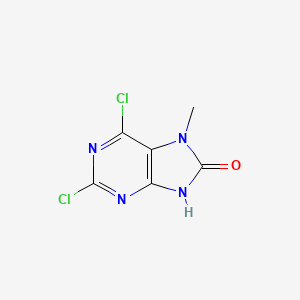
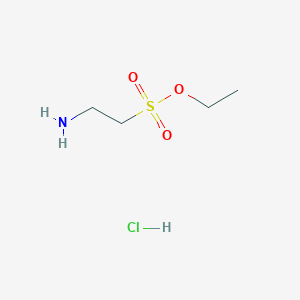
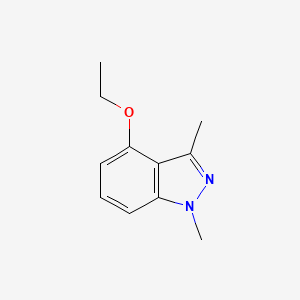
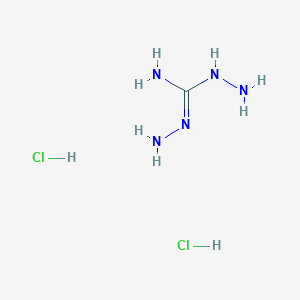
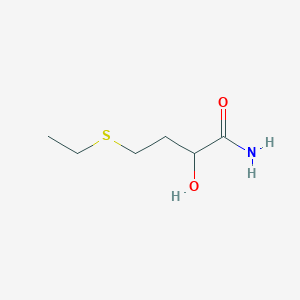
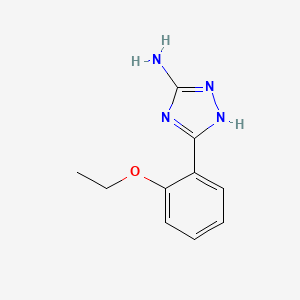
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
